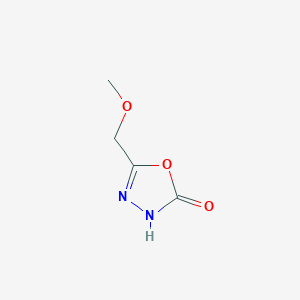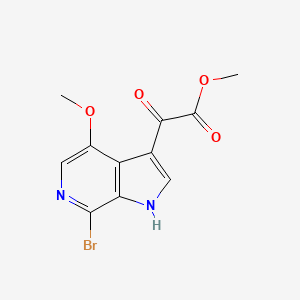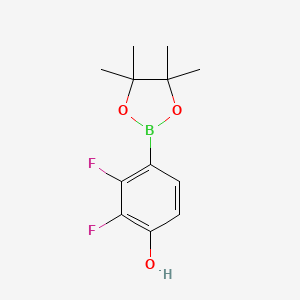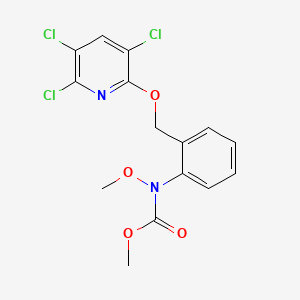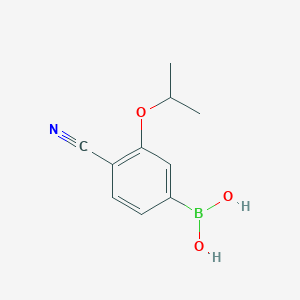
4-Cyano-3-isopropoxyphenylboronic acid
Vue d'ensemble
Description
4-Cyano-3-isopropoxyphenylboronic acid (CIPB) is an organic compound composed of a phenyl group attached to a boronic acid group, with a cyano group and an isopropoxy group on the phenyl ring. CIPB is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and biotechnology. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used as an intermediate in the synthesis of other organic compounds, and as a catalyst in chemical reactions. CIPB has been used in a variety of scientific research applications, including the study of biochemical and physiological effects, and the development of lab experiments.
Applications De Recherche Scientifique
Corrosion Inhibition
4-Cyano-3-isopropoxyphenylboronic acid derivatives have shown potential in the field of corrosion inhibition. A study investigated the effectiveness of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. The derivatives, characterized by methods such as FTIR, 1HNMR, and mass spectroscopy, demonstrated significant inhibition efficiencies, reaching up to 86.1% in specific conditions. The adsorption of these compounds on copper followed chemical adsorption and the Langmuir isotherm, as confirmed by theoretical computations and experimental findings (Abu-Rayyan et al., 2022).
Catalytic Applications
The compound's analogs have been utilized in catalytic applications, specifically in Rhodium-catalyzed annulation reactions. For instance, 2-cyanophenylboronic acid, a related compound, was used as a three-carbon component with alkynes or alkenes to afford substituted indenones or indanones. The process involved the formation of cyclic skeletons by intramolecular nucleophilic addition of an intermediate organorhodium(I) species to a cyano group, indicating the compound's utility in complex chemical synthesis (Miura & Murakami, 2005).
Protein Capture in Proteomics
Derivatives of 4-Cyano-3-isopropoxyphenylboronic acid have also been explored in proteomics. Detonation nanodiamond functionalized with aminophenylboronic acid (a derivative) has been used for the selective capture of glycoproteins from protein mixtures. The functionalization enhanced the loading capacity for glycoproteins, demonstrating the compound's potential in proteomic research and applications (Yeap, Tan, & Loh, 2008).
Propriétés
IUPAC Name |
(4-cyano-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-7(2)15-10-5-9(11(13)14)4-3-8(10)6-12/h3-5,7,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTVNVUITJLVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225171 | |
| Record name | Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-isopropoxyphenylboronic acid | |
CAS RN |
2096339-85-2 | |
| Record name | Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



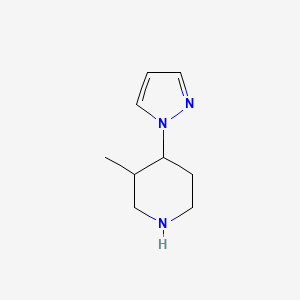
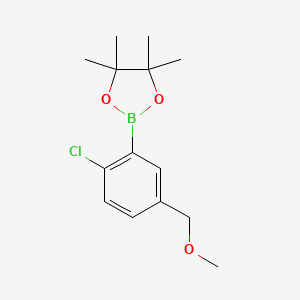
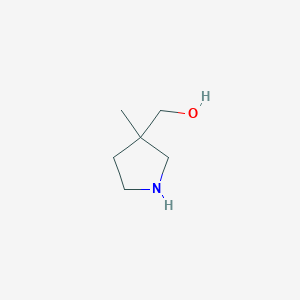
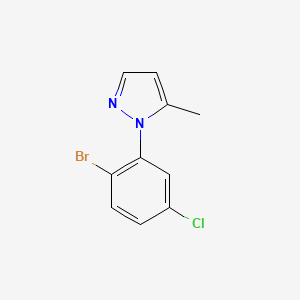
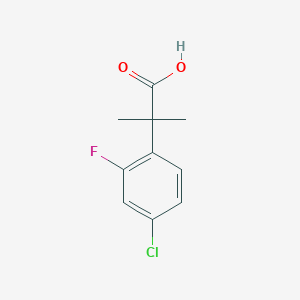
![Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1426697.png)
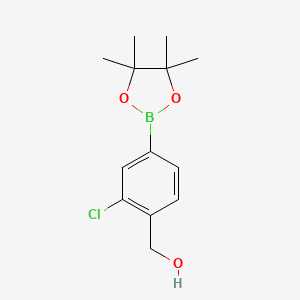
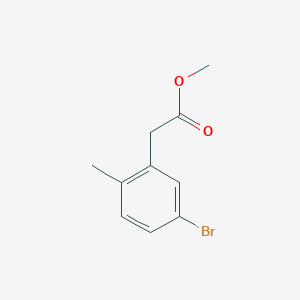
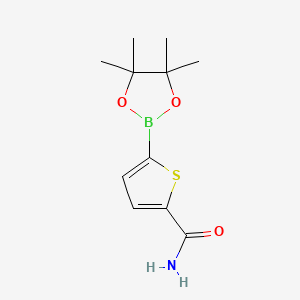
![3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate](/img/structure/B1426704.png)
